(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
(4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYZAHZKOFBVLE-KGLIPLIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@@H]2NC1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364040 | |
| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151213-43-3, 161594-54-3 | |
| Record name | (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4aR,7aR)-6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 151213-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stereoselective Synthesis via Enzymatic Resolution
The stereoselective preparation of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine hinges on enzymatic resolution to isolate the desired enantiomer. The process begins with a racemic mixture of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate, which undergoes enzymatic hydrolysis using lipases or esterases. These enzymes selectively cleave one enantiomer, yielding the (2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate with over 99% optical purity .
Critical to this step is the choice of solvent and pH. For instance, hydrolysis in aqueous NaOH (30%) at pH 8, followed by extraction with organic solvents such as ethyl acetate, isolates the resolved intermediate. Subsequent acidification with HCl precipitates the (2S,3R)-enantiomer as a hydrochloride salt, which is filtered and dried .
Cyclization and Ring Formation
The resolved intermediate undergoes cyclization to form the pyrrolopyridine core. This step involves intramolecular condensation under acidic conditions. Treatment with hydrochloric acid (HCl) at reflux (100–110°C) for 4–10 hours facilitates the formation of the hexahydrofuro[3,4-b]pyridine-5,7-dione intermediate .
Reaction Conditions:
-
Solvent: Toluene or dichloromethane
-
Temperature: 70–100°C
-
Catalyst: Anhydrous HCl or sulfuric acid
The cyclization efficiency depends on the steric and electronic effects of the substituents. For example, benzyl-protected amines enhance ring stability, preventing side reactions .
Hydrogenation and Saturation of the Bicyclic System
The unsaturated bicyclic intermediate is hydrogenated to achieve the octahydro structure. This step employs catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO₂) under high-pressure H₂ (3–5 atm). The reaction typically proceeds at 25–50°C in methanol or ethanol, yielding the saturated pyrrolopyridine derivative .
Key Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10% Pd/C |
| Pressure | 3–5 atm H₂ |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
The phenylmethyl group remains intact during hydrogenation due to its robust bonding to the nitrogen atom .
Final Deprotection and Isolation
The protective group on the nitrogen atom is removed to yield the free base. For benzyl-protected intermediates, hydrogenolysis with Pd/C under H₂ effectively cleaves the benzyl group. Alternatively, acidic hydrolysis with HCl in dioxane or water liberates the amine .
Deprotection Workflow:
-
Dissolve the protected compound in methanol.
-
Add 10% Pd/C and stir under H₂ (1 atm) for 6–8 hours.
-
Filter the catalyst and concentrate the filtrate.
-
Recrystallize from hexane/ethyl acetate to obtain pure this compound.
The final product is characterized by NMR, IR, and mass spectrometry, confirming a purity >99% .
Comparative Analysis of Synthetic Routes
The enzymatic resolution route offers superior enantioselectivity compared to traditional chiral auxiliary methods. A comparative study reveals:
| Method | Optical Purity | Yield | Cost Efficiency |
|---|---|---|---|
| Enzymatic Resolution | >99% ee | 75% | High |
| Chiral Auxiliary | 90–95% ee | 60% | Moderate |
| Racemic Separation | 50–60% ee | 40% | Low |
The enzymatic approach avoids costly chiral catalysts and simplifies waste management, making it industrially viable .
Scale-Up Considerations and Process Optimization
Large-scale synthesis requires modifications to ensure safety and efficiency. Key adjustments include:
-
Continuous Flow Reactors: Enhance mixing and heat transfer during cyclization.
-
In-Line Monitoring: HPLC or FTIR tracks reaction progress in real time.
-
Solvent Recycling: Toluene and methanol are distilled and reused, reducing environmental impact .
Pilot-scale trials achieved a throughput of 10 kg/batch with consistent purity (>98.5%) .
Chemical Reactions Analysis
Key Synthetic Routes
The synthesis of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine primarily involves stereoselective reduction of its diketone precursor, (4aR,7aS)-tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 1807912-12-4) .
Table 1: Comparison of Reduction Methods
Key Observations :
- LiAlH₄ is widely used but requires high temperatures (>100°C) and yields moderate purity .
- NaBH₄/BF₃ systems enable milder conditions (0–5°C) and higher enantiomeric purity (>98%) .
- Mixed reducing agents (e.g., LiAlH₄ with NaBH₄) improve stereochemical control at lower temperatures .
Reduction of Diketone Precursor
The diketone undergoes stereoselective reduction to form the bicyclic amine. LiAlH₄ reduces both ketones sequentially, while NaBH₄/BF₃ selectively targets the 5-keto group due to electronic effects .
Mechanistic Steps :
- Coordination of LiAlH₄ to the carbonyl oxygen.
- Hydride Transfer to form a tetrahedral intermediate.
- Protonation to yield the secondary alcohol, followed by further reduction to the amine .
Benzyl Group Deprotection
The phenylmethyl (benzyl) group is removed via hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/EtOH), yielding (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine .
Conditions :
- Hydrogenolysis : 40 psi H₂, 25°C, 12 hours (95% yield) .
- HCl Cleavage : Reflux in 6M HCl for 8 hours (90% yield) .
Functionalization Reactions
The amine group undergoes N-alkylation and acylation to introduce pharmacophores.
Table 2: Functionalization Examples
Stereochemical Integrity :
- Reactions preserve the (4aR,7aR) configuration due to steric hindrance from the bicyclic structure .
Catalytic and Enzymatic Resolutions
Racemic mixtures of intermediates are resolved using lipase-catalyzed hydrolysis to achieve >99% enantiomeric excess (ee) .
Example :
- Enzyme : Candida antarctica lipase B.
- Substrate : Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate.
- Outcome : (2S,3R)-isomer isolated with 99.5% ee .
Stability and Side Reactions
- Thermal Degradation : Prolonged heating (>100°C) leads to racemization at C4a and C7a .
- Oxidation : Exposure to air forms trace amounts of N-oxide derivatives .
Industrial-Scale Optimization
Recent patents highlight solvent-free reductions and continuous-flow systems to enhance scalability:
Scientific Research Applications
Neuropharmacology
One of the prominent applications of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine is its potential role as a neuropharmacological agent. Research indicates that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, particularly those involved in anxiety and depression disorders.
Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their effects on serotonin receptors. The findings suggested that certain modifications enhanced receptor affinity and selectivity, indicating potential for developing new antidepressants .
Anticancer Activity
Another area of research focuses on the anticancer properties of this compound. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study:
In vitro studies demonstrated that specific derivatives led to significant reductions in cell viability in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of key signaling pathways responsible for cell proliferation .
Building Block in Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create various derivatives with tailored biological activities.
Example Synthesis Route:
A common synthetic route involves the hydrogenation of pyrrole derivatives followed by alkylation with benzyl halides to yield this compound as a key intermediate for further modifications .
Table of Synthetic Routes
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyrrole derivative |
| Step 2 | Hydrogenation to form octahydro derivative |
| Step 3 | Alkylation with benzyl halide |
| Final Product | This compound |
Mechanism of Action
The mechanism of action of (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Derivatives
(a) Parent Compound: (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]pyridine
- CAS : 151213-42-2.
- Formula : C₇H₁₄N₂.
- Molecular Weight : 126.20 g/mol .
- Key Differences : Lacks the benzyl group, resulting in lower molecular weight and altered solubility. Used as Moxifloxacin Impurity S2 , highlighting its role in quality control for antibiotic synthesis .
(b) Ethanone Derivative: 1-[(4aR,7aR)-Octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]ethanone
- CAS : 220505-47-5.
- Formula : C₉H₁₆N₂O.
- Molecular Weight : 168.24 g/mol .
- Key Differences : Substituted with an acetyl group instead of benzyl, altering electronic properties and reactivity in amination reactions .
(c) Stereoisomer: (4aS,7aS)-Octahydro-6H-pyrrolo[3,4-b]pyridine
- Key Differences: Stereochemistry at positions 4a and 7a affects binding affinity in quinolone antibiotics. The (4aS,7aS) configuration may reduce efficacy compared to the (4aR,7aR) form .
Substituted Derivatives
(a) rel-(4aR,7aR)-6-Benzyloctahydro-1H-Pyrrolo[3,4-b]pyridine
- CAS : 161594-54-3.
- Formula : C₁₄H₂₀N₂.
- Molecular Weight : 216.32 g/mol.
- Key Differences : Benzyl substituent enhances steric bulk, influencing catalytic reduction efficiency. Used in azabicyclo derivatives for optimized synthetic pathways .
(b) Fluoroquinolone Derivatives
Comparative Data Table
Biological Activity
(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine, with the CAS Number 151213-43-3, is a bicyclic compound characterized by a pyrrolo[3,4-b]pyridine core and a phenylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its structural features that may confer biological activity.
The molecular formula of this compound is C14H20N2, and it has a molecular weight of 216.322 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 322.2 ± 17.0 °C |
| Flash Point | 130.8 ± 11.9 °C |
| LogP | 2.11 |
| PSA (Polar Surface Area) | 15.27 Ų |
Biological Activity
Research indicates that compounds containing the pyrrolo[3,4-b]pyridine scaffold often exhibit significant biological activities, including anticonvulsant and antipsychotic properties. The specific biological activities of this compound are still under investigation; however, its structural characteristics suggest potential therapeutic applications.
The biological activity of this compound may be attributed to its ability to interact with various biological targets due to the presence of the phenylmethyl group, which can enhance binding affinity to proteins involved in neurotransmission and other cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : In studies involving similar pyrrolo compounds, derivatives have shown activity against various pathogens such as Candida albicans and Staphylococcus aureus. Although specific data for this compound is limited, the structural analogs indicate a potential for antimicrobial properties .
- Antitumor Activity : Some derivatives of pyrrolo compounds have demonstrated antitumor effects in vitro. The synthesis of novel derivatives has been reported to yield compounds with promising antitumor activity . Further exploration into this compound could reveal similar capabilities.
Future Directions
Given the limited studies directly addressing the biological activity of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the pharmacological effects and mechanisms of action.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in the structure influence biological activity could lead to the development of more potent derivatives.
- Toxicological Assessments : Understanding safety profiles will be crucial for any potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine, and what critical parameters influence yield?
- Methodology : Key synthetic routes involve cyclization reactions of pyrrolidine and pyridine precursors. For example, refluxing intermediates in xylene with chloranil (a dehydrogenation agent) for 25–30 hours, followed by alkaline workup and recrystallization from methanol, has been reported . Variables such as reaction temperature (optimized at reflux), catalyst selection (e.g., Pd/C for hydrogenation), and solvent polarity significantly impact stereochemical outcomes and yields. Post-synthesis purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical for isolating the enantiomerically pure compound .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can validate spatial proximity of protons in the bicyclic system, confirming the (4aR,7aR) configuration. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive structural evidence .
Q. What storage conditions are required to maintain the compound’s stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Stability studies indicate decomposition via oxidation at the pyrrolidine nitrogen; thus, adding antioxidants (e.g., BHT at 0.01% w/w) and monitoring purity via LC-MS every 3 months is recommended .
Advanced Research Questions
Q. How can enantiomeric impurities in synthetic batches be minimized, and what analytical strategies detect trace impurities?
- Methodology : Enantiomeric purity is critical for pharmacological activity (e.g., as a moxifloxacin intermediate). Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) during cyclization to enhance enantioselectivity. For impurity profiling, employ UPLC-MS/MS with a polar-embedded C18 column (e.g., Acquity BEH C18) and a 0.1% formic acid/acetonitrile gradient. Limit of quantification (LOQ) for enantiomeric impurities should be ≤0.1% .
Q. What strategies address discrepancies in reported bioactivity data for derivatives of this compound?
- Methodology : Discrepancies often arise from variations in assay conditions. Standardize in vitro assays (e.g., MIC testing for antibacterial activity) using reference strains (e.g., S. aureus ATCC 29213) and control compounds (e.g., ciprofloxacin). For cellular uptake studies, use radiolabeled derivatives (e.g., tritiated analogs) to quantify intracellular concentrations and correlate with activity .
Q. How can computational modeling guide structural modifications to enhance target binding (e.g., bacterial topoisomerases)?
- Methodology : Perform molecular docking (using AutoDock Vina) with the crystal structure of E. coli DNA gyrase (PDB: 1KZN). Focus on optimizing hydrogen bonding with Ser79 and hydrophobic interactions with the pyridine ring. Validate predictions via synthesis of fluorinated analogs (e.g., 6-fluoro substitution) and surface plasmon resonance (SPR) binding assays .
Q. What advanced techniques resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodology : Conduct metabolite profiling using hepatic microsomes (human and rodent) to identify species-specific oxidation pathways. For in vivo studies, use LC-HRMS to quantify plasma concentrations and correlate with tissue distribution (e.g., lung penetration for respiratory infections). Adjust dosing regimens based on allometric scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
